molecular formula C9H7ClN4O2 B2450485 4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid CAS No. 1156373-88-4

4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid

Cat. No.: B2450485
CAS No.: 1156373-88-4
M. Wt: 238.63
InChI Key: SGCNXTKYPKYDMI-UHFFFAOYSA-N
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Description

4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7ClN4O2 and its molecular weight is 238.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid and its derivatives are primarily used in the synthesis of various chemical compounds. These substances are valuable for their roles as intermediates in the synthesis of a wide range of materials.

  • Synthesis of Benzyl Derivatives of Heterocyclic Amines:

    • Chloro and bromo-substituted indanyl tetrazoles and indanyl methyltetrazoles have been synthesized from their respective acids. These compounds are characterized and explored for potential analgesic activities. The significant analgesic activity exhibited by certain compounds makes them comparable to known drugs such as phenylbutazone and indometacin (Bachar & Lahiri, 2004).
  • Structural Characterization and Bioactivity Evaluation:

    • 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives have been synthesized and characterized. The bioactivity of these compounds has been assessed through various methods, including molecular docking, cytotoxicity testing against certain cancer cell lines, and antioxidant activity evaluations. This signifies the potential of these derivatives in therapeutic applications (Kumar et al., 2019).
  • Coordination Polymers Synthesis:

    • The creation of coordination polymers based on deprotonated 5-((3-carboxyphenoxy)methyl)benzoene-1,3-dioic acid demonstrates the use of these compounds in forming intricate molecular structures. These polymers have been studied for their luminescent and magnetic properties, indicating their potential in materials science applications (He et al., 2020).

Drug Synthesis and Pharmaceutical Research

This compound is also instrumental in pharmaceutical research, particularly in the synthesis of drug precursors and the study of drug stability and solubility.

  • Key Intermediate in Drug Manufacturing:

    • The compound serves as a key intermediate for the synthesis of a family of SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy. The synthesis process, involving steps like nitration, hydrolysis, and hydrogenation, demonstrates the compound's role in the creation of potentially therapeutic agents (Zhang et al., 2022).
  • Thermodynamic Study of Benzoic Acids:

    • A study focusing on the thermodynamic phase behavior of benzoic acid and its mixtures with water and organic solvents provides crucial information for process design in pharmaceutical research. This work underscores the importance of understanding the stability and solubility of such compounds in drug development (Reschke et al., 2016).

Properties

IUPAC Name

4-chloro-3-(5-methyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c1-5-11-12-13-14(5)8-4-6(9(15)16)2-3-7(8)10/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCNXTKYPKYDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156373-88-4
Record name 4-chloro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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